![molecular formula C17H22N2O B5721562 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DMTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTD is a bicyclic heterocyclic compound that has a unique structure, making it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can reduce inflammation and oxidative stress in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also soluble in various solvents, making it easy to use in experiments. However, one limitation is that the mechanism of action of 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, making it difficult to predict its effects in various systems. Additionally, 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One direction is to further elucidate its mechanism of action and its effects in various systems. Another direction is to study its potential applications in agriculture, material science, and other fields. Additionally, more studies are needed to determine the safety and efficacy of 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in humans, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzylamine with various reagents. One such method involves the reaction of 2,4-dimethylbenzylamine with dichloromethane and sodium hydroxide to produce the intermediate compound. The intermediate is then reacted with 1,3-cyclohexanedione to produce 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one.
Applications De Recherche Scientifique
5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. In agriculture, 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to have potential applications as a corrosion inhibitor for metals.
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-3-4-14(13(2)5-12)6-17-9-18-7-15(16(17)20)8-19(10-17)11-18/h3-5,15H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVGRQDJRWTVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC23CN4CC(C2=O)CN(C3)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

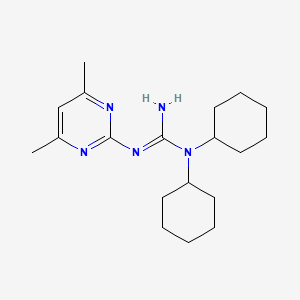
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
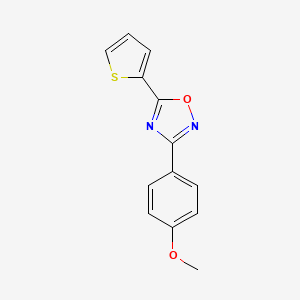
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
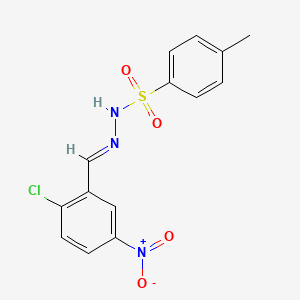
![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
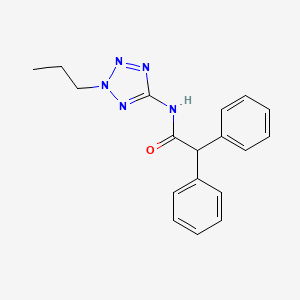
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)

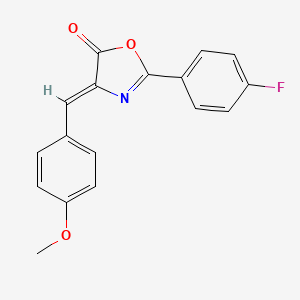
![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)